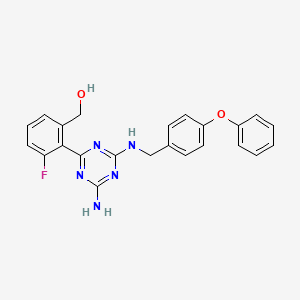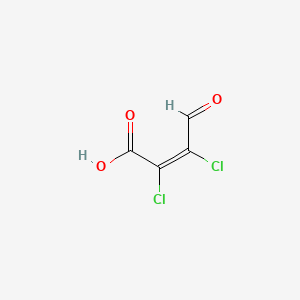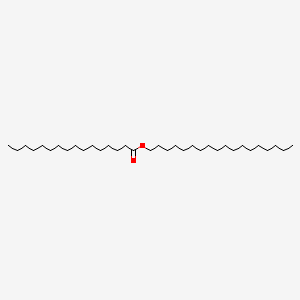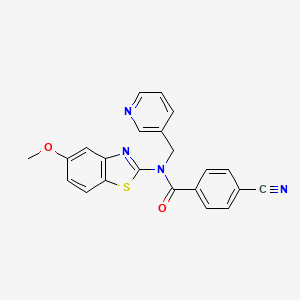
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a Cy5 labeled fluorescent PEG derivative containing a DBCO group which reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst. DBCO-activated fluorescein dye will be an ideal alternative to copper intolerant applications. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Cartilage Tissue Engineering
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 has been utilized in the development of in situ cross-linkable hyaluronic acid hydrogels through copper-free click chemistry, showing promise in cartilage tissue engineering. These hydrogels demonstrate potential as injectable scaffolds, supporting cell survival and aiding in cartilage regeneration (Han et al., 2018).
Radiopharmaceutical Development
This compound has been employed in the synthesis of new cross-bridged cyclam chelators for copper-based radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Zeng et al., 2014).
Tissue Engineering Scaffold Cellularization
A bio-orthogonal reaction-based strategy using N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 has been applied to achieve in situ cellularization of tissue engineering scaffolds. This method significantly enhances the specific capture efficiency and survival rate of cells, demonstrating its utility in tissue engineering and regenerative medicine (Mao et al., 2019).
Enhancing Drug Delivery
The compound's PEGylation aspects have been explored for improving drug delivery systems. For instance, PEGylation of Cyanovirin-N (CV-N), an inhibitor of human immunodeficiency virus, was investigated to enhance its therapeutic potential, demonstrating the compound’s role in enhancing the efficacy and stability of therapeutic agents (Zappe et al., 2008).
Stabilization of DNA Nanostructures
Its application in stabilizing DNA nanostructures against denaturation and degradation has been demonstrated, showing its potential in therapeutics and diagnostics involving DNA nanostructures (Ponnuswamy et al., 2017).
Bio-orthogonal Imaging and Free Radical Scavenging
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is used in bio-orthogonal imaging approaches to detect and scavenge free radicals in intracellular membranes, contributing to the understanding of oxidative stress and its associated diseases (Headley et al., 2019).
Nitrogen Doping in Material Science
It has been involved in the nitrogen doping of graphene oxide for enhanced electrocatalysis, highlighting its utility in material science and engineering (Wang et al., 2018).
Programmable Synthesis in Nanoparticles
The compound's role in programmed synthesis using stimuli-responsive DNAzyme-modified nanoparticles is significant, illustrating its application in the controlled release of therapeutic agents (Balogh et al., 2015).
Eigenschaften
Produktname |
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |
|---|---|
Molekularformel |
C63H79ClN4O10 |
Molekulargewicht |
1087.79 |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
InChI-Schlüssel |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)




